Introduction: The Strategic Utility of a "Convertible" Nucleoside
Introduction: The Strategic Utility of a "Convertible" Nucleoside
An In-depth Technical Guide to the Chemical Properties of O⁶-Phenyl-2'-deoxyinosine
In the landscape of nucleic acid chemistry, O⁶-Phenyl-2'-deoxyinosine (O⁶-Ph-dI) stands out not for its biological prevalence, but for its synthetic versatility. It is a modified purine nucleoside designed as a highly efficient intermediate for the site-specific introduction of a wide array of functional groups into DNA oligonucleotides. Classified as a "convertible nucleoside," its core utility lies in the unique reactivity of the O⁶-phenyl group.[1][2] This moiety acts as an excellent leaving group, enabling facile post-synthetic nucleophilic substitution reactions.
This guide provides a comprehensive overview of the chemical properties of O⁶-Phenyl-2'-deoxyinosine, designed for researchers and scientists in drug development and molecular biology. We will explore its structure, reactivity, and incorporation into synthetic DNA, providing both the theoretical basis and practical protocols for its use as a powerful tool in creating custom-modified oligonucleotides.
Molecular Structure and Physicochemical Properties
The key to O⁶-Ph-dI's function is its chemical architecture. The molecule consists of a 2'-deoxyribose sugar linked to a hypoxanthine base, where the oxygen at the 6-position is modified with a phenyl group. This phenoxy group is the reactive center of the molecule.
Caption: Chemical structure of O⁶-Phenyl-2'-deoxyinosine.
Physicochemical Data Summary
| Property | Value | Source |
| IUPAC Name | 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-phenoxy-1H-purine | - |
| Molecular Formula | C₁₆H₁₆N₄O₄ | [3] |
| Molecular Weight | 328.32 g/mol | [4] |
| CAS Number | 114485-36-8 | [3] |
| Appearance | White to off-white solid | - |
| Predicted Boiling Point | 612.5 ± 65.0 °C | [3] |
| Predicted Density | 1.57 ± 0.1 g/cm³ | [3] |
| Predicted pKa | 13.76 ± 0.60 | [3] |
Core Reactivity: Post-Synthetic Conversion
The primary chemical utility of O⁶-Phenyl-2'-deoxyinosine is its function as a "convertible dA" analog.[1] After incorporation into an oligonucleotide, the phenoxy group at the O⁶ position can be readily displaced by primary amines. This reaction converts the deoxyinosine residue into a specifically N⁶-substituted deoxyadenosine residue.
Causality of Reactivity: The purine ring is an electron-deficient system. The phenoxy group, being a good leaving group, makes the C6 carbon highly electrophilic and susceptible to nucleophilic attack. This targeted reactivity allows for modifications to be introduced after the oligonucleotide backbone has been fully synthesized, preserving the integrity of sensitive functional groups that would not survive the conditions of DNA synthesis.
Caption: Post-synthetic conversion of O⁶-Ph-dI to an N⁶-substituted dA.
Experimental Protocol: Conversion to an N⁶-Aminoalkyl-dA Residue
This protocol describes the conversion of an O⁶-Ph-dI-containing oligonucleotide to an N⁶-(4-aminobutyl)-2'-deoxyadenosine analog, a modification often used to introduce a primary amine for subsequent labeling or conjugation.[1]
Pillar of Trustworthiness: This protocol is self-validating. The success of the conversion can be unequivocally confirmed by mass spectrometry, which will show a predictable mass shift corresponding to the replacement of the phenoxy group (-O-C₆H₅, 93.1 Da) with the aminoalkyl group (e.g., -NH-(CH₂)₄-NH₂, 87.2 Da).
Methodology:
-
Oligonucleotide Synthesis: Synthesize the desired DNA sequence using standard phosphoramidite chemistry, incorporating the O⁶-Phenyl-dI-CE Phosphoramidite (Glen Research Cat #: 10-1042) at the desired position.[5][6] Use standard coupling times.
-
Mild Deprotection: Deprotect the oligonucleotide from the solid support and remove base-protecting groups using a mild deprotection solution.
-
Rationale: Harsh deprotection conditions (e.g., concentrated ammonium hydroxide at high temperatures) can lead to unwanted hydrolysis of the O⁶-phenyl linkage, resulting in the formation of deoxyinosine. Mild ammonium hydroxide for 24 hours at room temperature is recommended.[6]
-
-
Post-Synthetic Substitution:
-
Lyophilize the deprotected oligonucleotide to dryness.
-
Resuspend the oligonucleotide in a solution of 1,4-diaminobutane in water (e.g., 1.0 M).
-
Incubate the reaction mixture at a controlled temperature (e.g., 55 °C) for 12-16 hours.
-
-
Purification:
-
Remove the excess diamine by size-exclusion chromatography (e.g., a NAP-10 column).
-
Purify the resulting N⁶-modified oligonucleotide using reverse-phase HPLC or denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Verification:
-
Confirm the identity of the final product using MALDI-TOF or ESI mass spectrometry. The observed mass should match the calculated mass of the oligonucleotide containing the N⁶-(4-aminobutyl)-dA modification.
-
Synthesis and Oligonucleotide Incorporation Workflow
O⁶-Ph-dI is introduced into DNA sequences as a phosphoramidite monomer during standard automated solid-phase synthesis.
Caption: Workflow for oligonucleotide synthesis incorporating O⁶-Ph-dI.
Analytical and Spectroscopic Characterization
Mass Spectrometry (MS):
Electrospray ionization (ESI-MS) is ideal for characterizing the final modified oligonucleotide. For the monomer, the expected protonated molecular ion [M+H]⁺ is at m/z 329.1. Tandem MS (MS/MS) would likely show a characteristic neutral loss of the 2'-deoxyribose moiety (116.1 Da), resulting in a prominent fragment ion corresponding to the protonated O⁶-phenylguanine base at m/z 213.1.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are used to confirm the covalent structure of the monomer.
Expected ¹H NMR Signals (in DMSO-d₆):
-
Aromatic Protons: Multiple signals between δ 7.0-8.5 ppm (phenyl group protons and H2/H8 protons of the purine ring).
-
Anomeric Proton (H1'): A triplet around δ 6.0-6.5 ppm.
-
Deoxyribose Protons (H2', H2'', H3', H4', H5', H5''): A complex set of multiplets between δ 2.0-4.5 ppm.
-
Hydroxyl Protons (3'-OH, 5'-OH): Broad signals that are D₂O exchangeable.
HPLC Analysis:
Reverse-phase HPLC is the primary method for assessing the purity of the modified oligonucleotide and for its purification. The introduction of the phenyl group makes the modified oligonucleotide significantly more hydrophobic than its unmodified counterpart, leading to a longer retention time. After the conversion reaction, the retention time will shift again, reflecting the polarity of the newly introduced N⁶-substituent.
Applications in Research and Drug Development
The versatility of O⁶-Ph-dI makes it a valuable tool for a range of applications:
-
DNA-Protein Interaction Studies: Introduction of specific functional groups, such as cross-linkers or fluorescent probes, at the N⁶-position of adenine allows for detailed investigation of DNA binding proteins.[1]
-
Development of Affinity Matrices: Oligonucleotides functionalized with primary amines via O⁶-Ph-dI can be immobilized on solid supports to create high-capacity affinity columns for the purification of specific DNA-binding proteins.[1]
-
Diagnostic Probes: Site-specific labeling of DNA probes with reporter molecules (e.g., biotin, fluorophores) is readily achieved.
-
Therapeutic Oligonucleotides: The synthesis of modified antisense oligonucleotides or siRNAs with enhanced properties (e.g., binding affinity, nuclease resistance) can be explored using this chemistry.
References
-
O6-Phenyl-2'deoxyinosine Oligonucleotide Modification. Bio-Synthesis Inc.
-
O6-PHENYL-2'-DEOXYINOSINE | 114485-36-8. ChemicalBook.
-
O6-PHENYL-2'-DEOXYINOSINE CAS#: 114485-36-8. ChemicalBook.
-
Proteome-Wide Identification of O6-Methyl-2'-deoxyguanosine-Binding Proteins. National Institutes of Health (PMC).
-
Recognition of O6-benzyl-2′-deoxyguanosine by a perimidinone-derived synthetic nucleoside: a DNA interstrand stacking interaction. National Institutes of Health (PMC).
-
In Situ Synthesis of DNA Analogs. Glen Research.
-
O6-Phenyl-dI-CE Phosphoramidite. Glen Research.
-
Mass Spectrometry Based Approach to Study the Kinetics of O6-Alkylguanine DNA Alkyltransferase Mediated Repair of O6-pyridyloxobutyl-2′-deoxyguanosine Adducts in DNA. National Institutes of Health (PMC).
-
O6-Phenyl-2'deoxyinosine. TriLink BioTechnologies.
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- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Mass Spectrometry Based Approach to Study the Kinetics of O6-Alkylguanine DNA Alkyltransferase Mediated Repair of O6-pyridyloxobutyl-2′-deoxyguanosine Adducts in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, crystal structure and Hirshfeld surface analysis of 7-oxo-6-phenyl-6,7-dihydro-5H-thieno[2,3-f]isoindole-8-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR studies for identification of dI:dG mismatch base-pairing structure in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Mass spectrometry based approach to study the kinetics of O6-alkylguanine DNA alkyltransferase-mediated repair of O6-pyridyloxobutyl-2'-deoxyguanosine adducts in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
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